molecular formula C16H14N4 B13928278 n-(2-Phenylquinoxalin-6-yl)acetamidine

n-(2-Phenylquinoxalin-6-yl)acetamidine

Cat. No.: B13928278
M. Wt: 262.31 g/mol
InChI Key: MBZFPRQXOXEWJZ-UHFFFAOYSA-N
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Description

N-(2-Phenylquinoxalin-6-yl)acetamidine is a compound belonging to the quinoxaline family, which is known for its diverse therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylquinoxalin-6-yl)acetamidine typically involves the reaction of 2-phenylquinoxaline with acetamidine under specific conditions. One common method includes the use of phenacyl bromide and phenylene-1,2-diamines in the presence of pyridine as a catalyst . The reaction is carried out in tetrahydrofuran at room temperature, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, often focuses on green chemistry approaches and cost-effective methods. These methods aim to minimize environmental impact while maximizing yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylquinoxalin-6-yl)acetamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce quinoxaline derivatives with reduced functional groups .

Scientific Research Applications

N-(2-Phenylquinoxalin-6-yl)acetamidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic properties, including its ability to inhibit specific enzymes and induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-Phenylquinoxalin-6-yl)acetamidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis, thereby exerting its anticancer effects. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Phenylquinoxalin-6-yl)acetamidine include other quinoxaline derivatives such as:

Uniqueness

This compound stands out due to its specific structural features and the unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to selectively inhibit certain enzymes and induce apoptosis in cancer cells makes it a promising candidate for further research and development .

Properties

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

N'-(2-phenylquinoxalin-6-yl)ethanimidamide

InChI

InChI=1S/C16H14N4/c1-11(17)19-13-7-8-14-15(9-13)18-10-16(20-14)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,19)

InChI Key

MBZFPRQXOXEWJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=NC=C(N=C2C=C1)C3=CC=CC=C3)N

Origin of Product

United States

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